N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)ethanesulfonamide
Description
N-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)ethanesulfonamide is a synthetic small molecule characterized by a benzo[b]thiophene core linked to a 2-hydroxypropyl group and an ethanesulfonamide moiety. The benzo[b]thiophene scaffold is pharmacologically significant due to its structural resemblance to natural tubulin-binding agents like combretastatins, which are known for antitumor activity .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S2/c1-3-19(16,17)14-9-13(2,15)12-8-10-6-4-5-7-11(10)18-12/h4-8,14-15H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMWKOMREKFFFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC(C)(C1=CC2=CC=CC=C2S1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)ethanesulfonamide typically involves multiple steps, starting with the preparation of the benzo[b]thiophene core. One common method involves the reaction of 2-bromobenzene with sodium sulfide or potassium sulfide to form benzo[b]thiophene . The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a suitable hydroxypropyl halide reacts with the benzo[b]thiophene derivative. Finally, the ethanesulfonamide group is added through a sulfonation reaction, using ethanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The benzo[b]thiophene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxypropyl group.
Reduction: Formation of an amine from the sulfonamide group.
Substitution: Introduction of various substituents onto the benzo[b]thiophene ring.
Scientific Research Applications
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)ethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)ethanesulfonamide involves its interaction with specific molecular targets. The benzo[b]thiophene moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, while the ethanesulfonamide group can contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and pharmacological differences between N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)ethanesulfonamide and related compounds:
Key Observations :
- Benzo[b]thiophene Derivatives : Compounds 31 and 32 () share the benzo[b]thiophene core with the target compound but replace the hydroxypropyl-sulfonamide group with acrylonitrile and methoxyphenyl substituents. These modifications correlate with potent anticancer activity (GI₅₀ <10–100 nM) and P-gp resistance mitigation .
- Sulfonamide Variants : The target compound’s ethanesulfonamide group distinguishes it from phenyl-based sulfonamides like BP 27790257933-82-7 (), which feature chloroacetyl groups for electrophilic reactivity . The hydroxypropyl group in the target compound may confer better aqueous solubility compared to acrylonitrile derivatives.
Pharmacological and Mechanistic Differences
- Anticancer Activity: While acrylonitrile derivatives (31, 32) exhibit nanomolar GI₅₀ values, the target compound’s ethanesulfonamide group could alter binding kinetics. Sulfonamides are known to modulate enzyme activity (e.g., carbonic anhydrase) but may lack the direct tubulin-binding efficacy of methoxy-substituted acrylonitriles .
- Drug Resistance : The acrylonitrile analogs overcome P-gp-mediated resistance, a critical advantage in oncology. The target compound’s sulfonamide group may interact differently with efflux pumps, though this requires empirical validation .
- Synthetic Utility : Unlike the chloroacetyl-substituted sulfonamide (BP 27790257933-82-7), the target compound’s hydroxypropyl group is less reactive, suggesting better stability in physiological conditions .
Research Findings and Limitations
- : Highlights the importance of methoxy and acrylonitrile groups in benzo[b]thiophene derivatives for anticancer potency.
- : Illustrates the diversity of sulfonamide applications, from reactive intermediates (chloroacetyl) to target-specific agents. The target compound’s design aligns more with drug-like properties than synthetic intermediates .
- Limitations : Direct pharmacological data for this compound is absent in the provided evidence. Conclusions are inferred from structural analogs.
Biological Activity
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)ethanesulfonamide (BTE) is a complex organic compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a benzo[b]thiophene moiety, a hydroxypropyl group, and an ethanesulfonamide group. The compound's structural design suggests possible interactions with various biological targets, enhancing its bioactivity.
The mechanism of action of BTE involves several pathways:
- Enzyme Inhibition : The benzo[b]thiophene moiety may interact with specific enzymes, potentially inhibiting their activity. This interaction can lead to altered metabolic pathways within cells.
- Receptor Binding : The hydroxypropyl group enhances solubility and bioavailability, while the ethanesulfonamide group may improve binding affinity to target receptors.
These interactions suggest that BTE could modulate various biochemical pathways, contributing to its therapeutic effects.
Anti-inflammatory Properties
BTE has shown promise in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
Anticancer Activity
Studies have explored the cytotoxic effects of BTE on various cancer cell lines. Preliminary data suggest that it may exhibit significant anticancer properties, potentially through apoptosis induction in tumor cells. For instance, compounds structurally related to BTE have demonstrated IC50 values indicating effective cytotoxicity against cancer cell lines such as HCT-116 (colorectal cancer) and MCF-7 (breast cancer) .
Cytotoxicity Studies
A recent study evaluated the cytotoxic effects of BTE analogs against several cancer cell lines. Results indicated that certain derivatives showed IC50 values comparable to established chemotherapeutic agents like doxorubicin. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| BTE | HCT-116 | 16.19 ± 1.35 |
| BTE | MCF-7 | 17.16 ± 1.54 |
These findings support the potential use of BTE in cancer therapy .
Pharmacological Applications
Research has highlighted BTE's potential applications in drug development:
- Antimicrobial Activity : Investigations into the antimicrobial properties of BTE are ongoing, with initial results suggesting effectiveness against various bacterial strains.
- Neurological Applications : Given its ability to interact with neurotransmitter systems, BTE may also have implications in treating neurological disorders .
Q & A
[Basic] What synthetic strategies are recommended for preparing benzo[b]thiophene-containing sulfonamide derivatives like N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)ethanesulfonamide?
Methodological Answer:
Synthesis typically involves multi-step reactions, starting with functionalization of the benzo[b]thiophene core. For example:
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Q catalyst at 10 mol%) to achieve enantioselective formation of the hydroxypropyl moiety. Reaction times (72–96 hours at 25°C) and solvents (e.g., dichloromethane) significantly impact yield and enantiomeric purity .
- Purification : Column chromatography (silica gel, PE/ether = 7:1) followed by recrystallization ensures high purity.
- Characterization : Validate intermediates via -NMR (e.g., δ 7.8–6.8 ppm for aromatic protons) and confirm final products using high-resolution mass spectrometry (HREI) .
[Basic] How can density-functional theory (DFT) predict the electronic and thermodynamic properties of this compound?
Methodological Answer:
- Functional Selection : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) to balance accuracy and computational cost. Include exact exchange terms to improve thermochemical predictions (e.g., atomization energies within 2.4 kcal/mol error) .
- Basis Sets : Pair with polarized triple-ζ basis sets (e.g., 6-311+G(d,p)) for geometry optimization.
- Validation : Compare computed vibrational frequencies (IR) and ionization potentials with experimental data to calibrate the functional .
[Advanced] How should researchers optimize enantiomeric purity during asymmetric synthesis of such derivatives?
Methodological Answer:
- Catalyst Screening : Test chiral catalysts (e.g., Cinchona alkaloids) to maximize enantioselectivity. Monitor enantiomeric ratios via HPLC with chiral columns (e.g., 80–99% purity achieved in ).
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance catalyst-substrate interactions, while temperature control (e.g., 25°C) minimizes racemization.
- Kinetic Resolution : Use time-dependent studies to identify optimal reaction termination points before byproduct formation .
[Advanced] How can discrepancies between DFT-predicted and experimental spectroscopic data be resolved?
Methodological Answer:
- Solvation Models : Integrate conductor-like screening models (COSMO) to account for solvent effects on electronic properties. For example, COSMO-corrected DFT calculations reduce errors in solvation energies (average deviation < 3 kcal/mol) .
- Post-HF Corrections : Apply MP2 or CCSD(T) methods to critical intermediates (e.g., transition states) to refine energy barriers.
- Empirical Scaling : Adjust vibrational frequencies by 0.96–0.98 scaling factors to align computed IR spectra with experimental data .
[Basic] What crystallographic techniques confirm the structural integrity of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Resolve bond lengths (e.g., C–S = 1.75–1.80 Å) and dihedral angles to validate the benzo[b]thiophene-sulfonamide linkage. Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data .
- Refinement : Apply SHELXL-97 for structure refinement, ensuring R-factors < 0.06.
- Hydrogen Bonding Analysis : Identify intramolecular H-bonds (e.g., O–H···O=S) stabilizing the hydroxypropyl conformation .
[Advanced] What in silico strategies predict the biological activity of sulfonamide derivatives?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Validate docking poses with MD simulations (e.g., 100 ns trajectories) .
- QSAR Models : Derive quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond acceptor count.
- ADMET Prediction : Employ SwissADME to assess pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) .
[Basic] How are solvent effects computationally modeled for sulfonamide reactivity studies?
Methodological Answer:
- Continuum Solvation Models : Implement COSMO-RS or SMD to compute solvation free energies. For example, COSMO predicts aqueous solvation energies within 1.5 kcal/mol of experimental values .
- Explicit Solvent MD : Simulate solute-solvent interactions (e.g., water, DMSO) using AMBER or GROMACS to assess conformational stability.
- Dielectric Constant Calibration : Adjust solvent permittivity in DFT calculations to match experimental dielectric environments .
[Advanced] How can researchers address low yields in the coupling of ethanesulfonamide with benzo[b]thiophene intermediates?
Methodological Answer:
- Activation Strategies : Use coupling agents (e.g., EDC/HOBt) to facilitate amide bond formation. Pre-activate the sulfonamide as a mixed anhydride.
- Reaction Monitoring : Track progress via -NMR (disappearance of NH signals at δ 5.5–6.0 ppm).
- Byproduct Mitigation : Add molecular sieves to scavenge water, minimizing hydrolysis of reactive intermediates .
[Basic] What analytical techniques are critical for purity assessment?
Methodological Answer:
- HPLC-DAD : Use C18 columns (acetonitrile/water gradient) with UV detection (λ = 254 nm) to quantify impurities.
- Elemental Analysis : Confirm C, H, N, S content (deviation < 0.4% from theoretical values).
- Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvent content .
[Advanced] How do steric and electronic effects influence the reactivity of the hydroxypropyl moiety?
Methodological Answer:
- Steric Maps : Generate via DFT-based NCI (non-covalent interaction) plots to identify steric clashes (e.g., between benzo[b]thiophene and sulfonamide groups).
- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions (e.g., lone pair donation from O–H to σ*(C–S)).
- Kinetic Isotope Effects (KIE) : Measure -labeled hydroxypropyl derivatives to probe rate-determining steps in oxidation or substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
